molecular formula C13H14BrN3O5S B2845490 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate CAS No. 1396801-97-0

5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Katalognummer: B2845490
CAS-Nummer: 1396801-97-0
Molekulargewicht: 404.24
InChI-Schlüssel: XVCIQXRGJPYTHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure:
The compound features a 1,2,4-oxadiazole core substituted with a 3-methyl group and an azetidine ring. The azetidine is further functionalized with a (4-bromothiophen-2-yl)methyl group. The oxalate salt form enhances solubility and stability for pharmaceutical applications.

Molecular Formula:
C₁₅H₁₅BrN₃O₅ (oxalate salt; derived from ).

Eigenschaften

IUPAC Name

5-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS.C2H2O4/c1-7-13-11(16-14-7)8-3-15(4-8)5-10-2-9(12)6-17-10;3-1(4)2(5)6/h2,6,8H,3-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCIQXRGJPYTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC(=CS3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular structure of 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can be represented as follows:

Property Details
IUPAC Name 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
CAS Number 1396801-97-0
Molecular Weight 404.24 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that derivatives of the 1,3,4-oxadiazole scaffold possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the oxadiazole ring have demonstrated effectiveness against various bacterial strains. A study noted that certain 1,3,4-oxadiazole derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Antifungal and Antiviral Properties : The presence of the oxadiazole moiety has also been linked to antifungal and antiviral activities. Research indicated that some derivatives inhibited fungal growth and showed potential against viral infections .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focus in recent studies. For example:

  • Mechanism of Action : Some compounds have been found to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways critical for cancer cell survival .
  • Specific Studies : A study highlighted that certain oxadiazole derivatives significantly inhibited the growth of breast cancer cell lines in vitro, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory effects of compounds featuring the oxadiazole structure. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity, finding that specific compounds showed potent inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2018) : Focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects, demonstrating significant activity against drug-resistant strains .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. For instance, studies on related oxadiazoles demonstrated their ability to disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antidiabetic Properties

Oxadiazole derivatives have been explored for their potential as anti-diabetic agents. In vivo studies using model organisms like Drosophila melanogaster have shown that certain oxadiazole compounds can significantly lower glucose levels, suggesting their role in diabetes management . The mechanism often involves modulation of insulin signaling pathways or enhancement of glucose uptake in tissues.

Antimicrobial Activity

The antimicrobial effects of oxadiazoles are well-documented. Compounds derived from the oxadiazole structure have shown antibacterial and antifungal activities against various pathogens. For example, recent studies reported that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cell lines. Among them, a compound structurally similar to 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .

Case Study 2: Antidiabetic Activity

In another investigation focused on anti-diabetic properties, a derivative was tested in a genetically modified diabetic model. The results demonstrated a marked reduction in blood glucose levels post-treatment, supporting the hypothesis that such compounds can modulate metabolic pathways beneficial for diabetes management .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Oxadiazole core : Contributes to metabolic stability and π-π stacking interactions .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Compound Substituent Molecular Weight Key Properties CAS/Reference
Target Compound 4-Bromothiophen-2-ylmethyl-azetidine 416.20 g/mol High lipophilicity (logP ~3.2 estimated) 1396794-55-0
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole 3-Fluorophenyl 178.16 g/mol Lower molecular weight; enhanced polarity (logP ~2.1) 343771-07-3
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole 4-Fluorophenyl 178.16 g/mol Improved metabolic stability vs. non-fluorinated analogs 59562-68-4
5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole HCl Benzyl 282.17 g/mol Reduced halogen interactions; hydrochloride salt improves solubility 1351620-40-0

Analysis :

  • Fluorine substituents (e.g., in ) improve bioavailability and membrane permeability due to reduced size and higher electronegativity .

Azetidine Ring Modifications

Compound Azetidine Functionalization Salt Form Synthetic Yield Reference
Target Compound (4-Bromothiophen-2-yl)methyl Oxalate Not reported
Methyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate HCl Methyl ester Hydrochloride 55–75% (similar intermediates) EN300-27114643
5-[1-(3-Fluoropropyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole 3-Fluoropropyl Free base Patent-protected synthesis

Analysis :

  • Oxalate vs. hydrochloride salts : Oxalate salts (target compound) may offer better crystallinity, while hydrochlorides (e.g., ) are more common in early-stage drug development .
  • Bromothiophene vs. fluoropropyl : Bromine’s larger atomic radius may hinder membrane permeability compared to smaller fluorine groups .

Pharmacological Activity of Analogs

  • HSD17B13 Inhibitors: Compounds with oxadiazole-azetidine motifs (e.g., BI-3231 in ) show nanomolar inhibitory activity, suggesting the target compound may share similar mechanisms .
  • Anticancer Applications : Azetidine-oxadiazole hybrids in demonstrate efficacy in kinase inhibition, highlighting the scaffold’s versatility .

Yield Comparison :

  • Intermediate analogs (e.g., S-19A in ) achieve ~55% yield, suggesting optimization is needed for the target compound .

Stability :

  • Oxadiazole cores are generally stable under physiological conditions, but the bromothiophene group may increase susceptibility to hepatic metabolism .

Q & A

Q. What are the key synthetic strategies for constructing the oxadiazole and azetidine rings in this compound?

The synthesis involves multi-step reactions:

  • Oxadiazole Formation : React a carboxylic acid derivative (e.g., 3-methyl-1,2,4-oxadiazole precursor) with a hydrazide under cyclodehydration conditions using reagents like POCl₃ or PCl₃ .
  • Azetidine Integration : Introduce the azetidine ring via nucleophilic substitution. For example, react a brominated azetidine intermediate with a thiophene-methyl group (e.g., 4-bromothiophen-2-ylmethyl bromide) in the presence of a base (e.g., K₂CO₃) .
  • Final Coupling : Link the oxadiazole-azetidine core to the bromothiophene moiety using Suzuki-Miyaura cross-coupling or alkylation .

Q. How can NMR and IR spectroscopy validate the compound’s structural integrity?

  • ¹H/¹³C NMR : Confirm the presence of the azetidine ring (δ 3.0–4.5 ppm for CH₂ groups), oxadiazole protons (δ 8.0–9.0 ppm for aromatic protons), and bromothiophene signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Detect characteristic peaks for oxadiazole (C=N stretching at 1600–1650 cm⁻¹) and azetidine (C-N stretching at 1200–1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can quantum chemical calculations (DFT) optimize reaction pathways for azetidine-oxadiazole coupling?

  • Reaction Mechanism : Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic substitution at the azetidine nitrogen. Compare solvent effects (e.g., DMF vs. THF) on reaction efficiency .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the azetidine and bromothiophene moieties to predict regioselectivity .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., bromine vs. fluorine on thiophene) and correlate with bioactivity. For example, bromine’s electron-withdrawing effect may enhance target binding compared to methyl groups .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Compare binding affinities between analogs to explain potency variations .

Q. What experimental design principles minimize variability in heterocyclic ring formation?

  • Design of Experiments (DoE) : Apply a central composite design to optimize oxadiazole cyclization. Variables include temperature (80–120°C), reaction time (4–12 hrs), and catalyst loading (1–5 mol% POCl₃) .
  • Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) and derive a predictive model for yield optimization .

Q. How to assess the impact of the oxalate counterion on solubility and stability?

  • pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) using HPLC. Compare free base vs. oxalate salt .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of oxadiazole to amide) .

Methodological Considerations

Q. How to address low yields in multi-step syntheses involving azetidine intermediates?

  • Protection-Deprotection Strategies : Protect the azetidine nitrogen with Boc groups during oxadiazole formation to prevent side reactions. Deprotect with TFA post-coupling .
  • Purification Techniques : Use flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column) to isolate polar intermediates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target < 3), BBB permeability, and CYP450 inhibition .
  • Metabolite Identification : Employ MetaSite to simulate Phase I/II metabolism pathways (e.g., oxidation of the thiophene ring) .

Q. How to validate target engagement in cellular assays?

  • Thermal Shift Assays : Monitor protein thermal stabilization in lysates treated with the compound using differential scanning fluorimetry (DSF) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target binding by heating cells to 37–65°C, followed by Western blotting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.